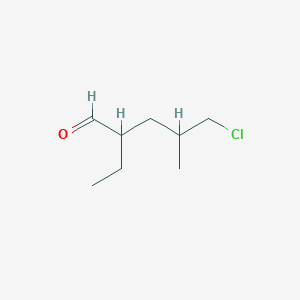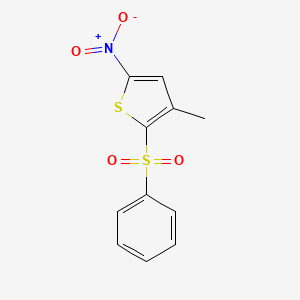
2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene is an organic compound that belongs to the class of sulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a thiophene ring, which is further substituted with a methyl group and a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene typically involves the sulfonylation of a thiophene derivative. One common method is the reaction of 3-methyl-5-nitrothiophene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Benzenesulfonyl)-3-methyl-5-aminothiophene.
Substitution: Formation of various substituted thiophene derivatives.
Reduction: Formation of 2-(Benzenesulfonyl)-3-methyl-5-aminothiophene.
Applications De Recherche Scientifique
2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Similar sulfonyl group but lacks the thiophene ring.
3-Methyl-5-nitrothiophene: Lacks the benzenesulfonyl group.
2-(Benzenesulfonyl)thiophene: Lacks the methyl and nitro groups.
Uniqueness
2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene is unique due to the combination of the benzenesulfonyl group with the thiophene ring, along with the presence of both methyl and nitro substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
56856-47-4 |
|---|---|
Formule moléculaire |
C11H9NO4S2 |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-3-methyl-5-nitrothiophene |
InChI |
InChI=1S/C11H9NO4S2/c1-8-7-10(12(13)14)17-11(8)18(15,16)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
OLFPBKDAOULUPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




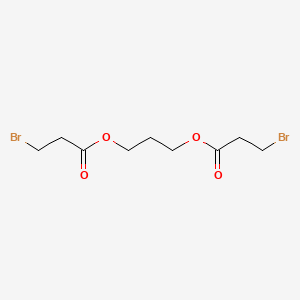
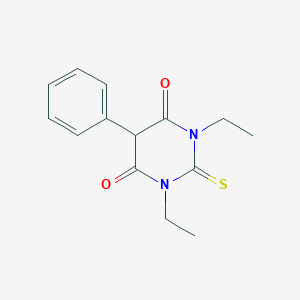
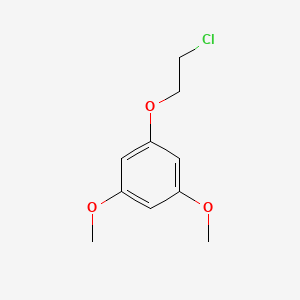
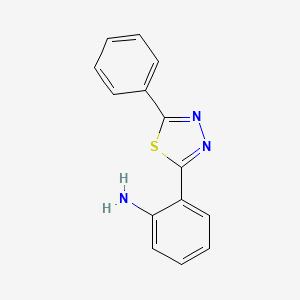
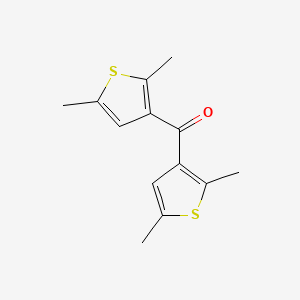
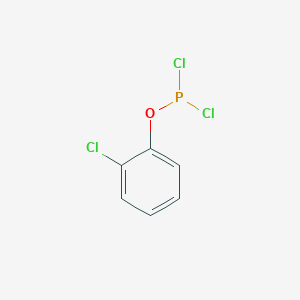
methanolate](/img/structure/B14634992.png)


![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)

